molecular formula C13H5ClF6N2O3 B3034520 3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid CAS No. 1823183-96-5

3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

Cat. No.: B3034520
CAS No.: 1823183-96-5
M. Wt: 386.63 g/mol
InChI Key: ZJTGPCLKOXBHPO-UHFFFAOYSA-N
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Description

3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a carboxylic acid group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, while the chloro group can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both trifluoromethyl groups and a bipyridine core makes it particularly valuable in coordination chemistry and materials science.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF6N2O3/c14-8-2-5(12(15,16)17)3-21-9(8)22-4-6(13(18,19)20)1-7(10(22)23)11(24)25/h1-4H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGPCLKOXBHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 2
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

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